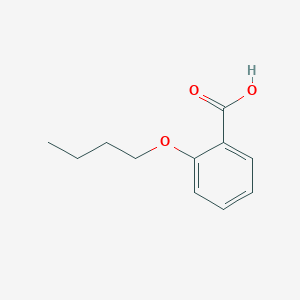

Tert-butyl 2-(propylamino)acetate

Übersicht

Beschreibung

Tert-butyl 2-(propylamino)acetate is a chemical compound that is part of a broader class of tert-butyl esters. These compounds are of significant interest in organic chemistry due to their utility in various synthetic applications. The tert-butyl group is often used as a protecting group for carboxylic acids and amines due to its steric bulk and ease of removal under acidic conditions.

Synthesis Analysis

The synthesis of tert-butyl esters, including compounds similar to this compound, has been explored in several studies. For instance, the highly enantioselective three-component reactions involving tert-butyl diazoacetate with arylamines and imines have been reported to afford α,β-bis(arylamino) acid derivatives with high yields and excellent enantioselectivities . Another study describes a practical synthesis method for a tert-butyl ester that acts as a dipeptido-mimetic, which involves regioselective functionalization . Additionally, the reaction of tert-butyl isocyanide with electron-deficient acetylenic esters has been used to synthesize tert-butylamino bifuranyl derivatives . These methods demonstrate the versatility and utility of tert-butyl esters in organic synthesis.

Molecular Structure Analysis

The molecular and solid-state structure of tert-butylamino compounds has been studied using various techniques, including X-ray diffraction and NMR spectroscopy. For example, the structure of a tert-butylamino derivative was determined, providing insights into the molecular conformation and intermolecular interactions such as hydrogen bonds and π-π interactions . These structural analyses are crucial for understanding the reactivity and properties of tert-butylamino compounds.

Chemical Reactions Analysis

Tert-butyl esters participate in a variety of chemical reactions. The synthesis of tert-butyl esters of 2,3-diaryl-3-arylaminopropanoic acids involves stereoselective synthesis and isolation, with the influence of substituents on the spectroscopic characteristics and conformations being a key focus . Another study outlines the use of tert-butyl acetothioacetate in synthesis, demonstrating its versatility in acylation, annulation, and cyclization reactions . These studies highlight the reactivity of tert-butyl esters in forming complex molecular architectures.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl esters are influenced by their molecular structure. The steric bulk of the tert-butyl group imparts certain characteristics to these compounds, such as increased volatility and solubility in organic solvents. The spectroscopic properties, such as IR and NMR spectra, are affected by the substituents present on the tert-butyl esters, as discussed in the structural elucidation of diastereoisomers of tert-butyl esters of 2,3-diaryl-3-arylaminopropanoic acids . Theoretical quantum chemical calculations can also provide insights into the electronic structure and optical properties of these compounds.

Wissenschaftliche Forschungsanwendungen

1. Iridium-Catalyzed Alkylation of Acetates

Iuchi, Obora, and Ishii (2010) demonstrated that acetates, such as tert-butyl acetate, can be alkylated using primary alcohols and alpha, omega-diols in the presence of tert-BuOK and IrCl(cod) as catalysts. This method is significant for producing carboxylates, crucial in organic and industrial chemistry (Iuchi, Obora, & Ishii, 2010).

2. Photocatalytic Degradation of Organic Compounds

In a study on the degradation of methyl tert-butyl ether (MTBE), it was found that tert-butyl formate and other compounds were primary byproducts, highlighting the potential use of tert-butyl acetate derivatives in environmental applications (Stefan, Mack, & Bolton, 2000).

3. Catalytic Alkylation in Organic Synthesis

Qian, Dawe, and Kozak (2011) discussed the synthesis of iron(III) amine-bis(phenolate) complexes using n-propylamino-N,N-bis(2-methylene-4-tert-butyl-6-methylphenol), demonstrating the role of tert-butyl acetate derivatives in catalyzing C-C cross-coupling reactions (Qian, Dawe, & Kozak, 2011).

4. Application in Synthesizing Spirocyclic Indoline Lactone

Hodges, Wang, and Riley (2004) used tert-butyl [2-(benzylideneamino)phenyl]acetate for base-promoted cyclization, leading to the synthesis of spirocyclic lactone, illustrating the compound's utility in complex organic syntheses (Hodges, Wang, & Riley, 2004).

5. Environmental Implications and Photocatalysis

Sakkas et al. (2007) studied the photocatalytic transformation of salbutamol, containing a tert-butylamino group, using titanium dioxide, indicating the importance of tert-butyl acetate derivatives in environmental chemistry and pollution control (Sakkas et al., 2007).

6. Fujiwara-Moritani Reactions

Liu and Hii (2011) used tert-butyl perbenzoate for room-temperature Fujiwara-Moritani reactions, which are important in coupling reactions in organic synthesis (Liu & Hii, 2011).

7. Palladium-Catalyzed Alpha-Arylation

Hama and Hartwig (2008) reported the palladium-catalyzed alpha-arylation of esters with chloroarenes using tert-butyl propionate, demonstrating the versatility of tert-butyl acetate derivatives in facilitating complex organic reactions (Hama & Hartwig, 2008).

Wirkmechanismus

Target of Action

Many organic compounds like “Tert-butyl 2-(propylamino)acetate” interact with proteins in the body, such as enzymes or receptors. These proteins can be considered the compound’s primary targets. The role of these targets can vary widely, from catalyzing biochemical reactions to transmitting signals within and between cells .

Mode of Action

The compound might bind to its target protein and alter its function. This could involve inhibiting an enzyme’s activity, activating a receptor, or blocking a receptor to prevent it from being activated by other molecules .

Biochemical Pathways

The interaction between the compound and its target can affect various biochemical pathways. For example, if the compound inhibits an enzyme, it could slow down or stop a particular biochemical reaction. This could have downstream effects on other reactions in the pathway .

Result of Action

The molecular and cellular effects of the compound’s action will depend on its mode of action and the biochemical pathways it affects. For example, if the compound blocks a receptor involved in pain sensation, the result might be a reduction in pain .

Action Environment

Various environmental factors can influence the compound’s action, efficacy, and stability. These can include the pH of the body fluids, the presence of other compounds that the compound might interact with, and the temperature .

Safety and Hazards

Zukünftige Richtungen

The future directions for Tert-butyl 2-(propylamino)acetate could involve finding alternative conditions for the interaction of tert-butanol with amino acid derivatives, as current methods may not be optimal for a broad scope of substrates . Additionally, the unique properties of tert-butyl acetate suggest potential for its use in solving compliance issues facing manufacturers and end-users of formulated products .

Eigenschaften

IUPAC Name |

tert-butyl 2-(propylamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-5-6-10-7-8(11)12-9(2,3)4/h10H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLPWJXUCXVCZHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001279216 | |

| Record name | N-Propylglycine 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001279216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

66116-14-1 | |

| Record name | N-Propylglycine 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66116-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Propylglycine 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001279216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(ACETYLAMINO)-3-[(4-BROMOPHENYL)SULFANYL]PROPANOIc acid](/img/structure/B1283019.png)